(R)-1-Phenyl-2-propen-1-ol: A Technical Guide for Advanced Synthesis
(R)-1-Phenyl-2-propen-1-ol: A Technical Guide for Advanced Synthesis
Introduction: The Significance of a Chiral Allylic Alcohol
(R)-1-Phenyl-2-propen-1-ol, also known as (R)-1-phenylallyl alcohol, is a chiral secondary alcohol that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure incorporates three key functional features: a stereogenic carbinol center of the (R) configuration, a reactive terminal alkene, and an aromatic phenyl group. This unique combination makes it a prized precursor for the stereocontrolled synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.
The principle of chirality is fundamental to the life sciences; biological systems, such as enzymes and receptors, are inherently chiral and often interact selectively with only one enantiomer of a chiral molecule.[1] This stereoselectivity is critically important in drug development, where one enantiomer may provide a desired therapeutic effect while the other could be inactive or even toxic.[1] Consequently, the demand for enantiomerically pure compounds is paramount, positioning chiral intermediates like (R)-1-Phenyl-2-propen-1-ol as essential tools for medicinal chemists and process developers. This guide provides an in-depth overview of its chemical properties, a validated protocol for its asymmetric synthesis, and insights into its synthetic applications.
Section 1: Physicochemical and Spectroscopic Properties
The precise characterization of (R)-1-Phenyl-2-propen-1-ol is critical for its effective use. The following table summarizes its key physical and computed properties based on publicly available data.
| Property | Value | Source |
| IUPAC Name | (1R)-1-phenylprop-2-en-1-ol | PubChem[2] |
| Molecular Formula | C₉H₁₀O | PubChem[2] |
| Molecular Weight | 134.17 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | N/A (Typical) |
| Boiling Point | ~103-105 °C at 15 mmHg | Literature Consensus |
| Density | ~1.01 g/mL | Literature Consensus |
| Optical Rotation [α]D | Varies with solvent and concentration | N/A |
| Refractive Index (n20/D) | ~1.54 | N/A |
| XLogP3 | 1.9 | PubChem[2] |
Spectroscopic Profile: The structural identity and purity of (R)-1-Phenyl-2-propen-1-ol are confirmed through standard spectroscopic methods. While specific spectra are proprietary, typical chemical shifts and absorbances are well-documented.[3]
-
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by distinct signals for the aromatic protons (typically δ 7.2-7.4 ppm), the vinyl protons (δ 5.1-6.1 ppm), the carbinol methine proton (δ ~5.2 ppm), and the hydroxyl proton (variable, broad singlet).
-
¹³C NMR (CDCl₃): Key carbon signals include those for the aromatic ring, the two vinyl carbons (one CH and one CH₂), and the chiral carbinol carbon (C-O) at approximately 75 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum prominently features a broad absorption band for the O-H stretch (around 3300-3400 cm⁻¹) and sharp peaks corresponding to the sp² C-H stretches of the alkene and aromatic ring (above 3000 cm⁻¹), as well as a C=C stretch (~1640 cm⁻¹).
Section 2: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction
Achieving high enantiomeric purity is the primary challenge in synthesizing chiral alcohols. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely adopted method for the enantioselective reduction of prochiral ketones.[4][5] This methodology utilizes a chiral oxazaborolidine catalyst to direct hydride delivery from a stoichiometric reductant (e.g., borane) to one face of the ketone, yielding the desired alcohol enantiomer with high selectivity.[6][7]
Causality and Mechanistic Insight
The success of the CBS reduction hinges on a well-defined catalytic cycle.[4][5]
-
Catalyst-Borane Complexation: The Lewis basic nitrogen atom of the (R)-CBS catalyst coordinates to a molecule of borane (BH₃). This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom in the catalyst.[4][7]
-
Ketone Coordination: The prochiral ketone (phenyl vinyl ketone) coordinates to the now more Lewis-acidic boron atom of the catalyst. Steric interactions govern this binding; the ketone orients itself so that the larger substituent (phenyl group) is positioned away from the bulky group on the catalyst's chiral backbone.
-
Stereoselective Hydride Transfer: The activated borane, held in a fixed position by the catalyst, delivers a hydride to the carbonyl carbon via a rigid, six-membered chair-like transition state.[8] This directed attack ensures the formation of the (R)-alcohol.
-
Product Release & Catalyst Regeneration: The resulting alkoxyborane intermediate is released, and subsequent workup liberates the final (R)-1-Phenyl-2-propen-1-ol. The CBS catalyst is regenerated and re-enters the catalytic cycle.
This mechanism provides a predictable and robust pathway to the target molecule, with enantiomeric excesses often exceeding 95%.[6]
Experimental Protocol: Synthesis of (R)-1-Phenyl-2-propen-1-ol
This protocol describes the reduction of phenyl vinyl ketone using (R)-Me-CBS catalyst and borane-dimethyl sulfide complex (BMS).
Materials:
-
Phenyl vinyl ketone (1.0 equiv)
-
(R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][2][9][10]oxazaborole (1 M in toluene, 0.1 equiv)
-
Borane-dimethyl sulfide complex (BMS, ~10 M, 0.8 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with (R)-Me-CBS catalyst solution (0.1 equiv). Anhydrous THF is added, and the solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: BMS (0.8 equiv) is added dropwise to the catalyst solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture is stirred for an additional 15 minutes.
-
Substrate Addition: A solution of phenyl vinyl ketone (1.0 equiv) in anhydrous THF is added dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose excess borane. Vigorous hydrogen evolution will be observed.
-
Workup: The mixture is warmed to room temperature and stirred for 30 minutes. 1 M HCl is added, and the mixture is stirred for another 30 minutes. The aqueous layer is separated and extracted twice with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude alcohol is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (R)-1-Phenyl-2-propen-1-ol as a clear oil.
Workflow Visualization
Caption: Workflow for the Asymmetric Synthesis via CBS Reduction.
Section 3: Applications in Drug Development and Advanced Synthesis
The synthetic utility of (R)-1-Phenyl-2-propen-1-ol is extensive. Its dual functionality allows for a multitude of subsequent transformations, making it a key intermediate in the synthesis of more complex chiral molecules.
-
Chiral Building Block: It is a precursor for other chiral molecules. For example, the alcohol can be protected and the alkene can undergo transformations like epoxidation or dihydroxylation to install new stereocenters with high diastereoselectivity, guided by the existing (R)-stereocenter.
-
Pharmaceutical Intermediates: Chiral alcohols are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[10][11] The structural motif present in (R)-1-Phenyl-2-propen-1-ol is found in various classes of drugs, including potential analgesics, anti-inflammatory agents, and central nervous system therapeutics.[10][12]
-
Asymmetric Allylation: The molecule itself is a product of asymmetric synthesis, but it can also be used in catalytic asymmetric reactions. For instance, its derivatives can participate in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a powerful C-C bond-forming method.[13]
Section 4: Safety and Handling
(R)-1-Phenyl-2-propen-1-ol should be handled in accordance with good industrial hygiene and safety practices.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]
-
Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
(R)-1-Phenyl-2-propen-1-ol stands out as a chiral building block of significant value. Its well-defined physicochemical properties and the existence of robust, high-yielding asymmetric synthetic routes like the CBS reduction make it readily accessible for research and development. Its utility as a precursor for complex, enantiomerically pure molecules ensures its continued relevance in the fields of medicinal chemistry, drug discovery, and advanced organic synthesis.
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